3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile

Synthetic Chemistry Pharmaceutical Manufacturing Process Optimization

Essential penultimate intermediate for Loratadine API. Ortho-cyano substitution with meta-chlorophenethyl side chain ensures correct stereoelectronic environment for high-yield ring closure. Strictly differentiated from invalid 4-chloro isomer; critical for ANDA impurity profiling. Serves as Loratadine Cyano Impurity reference standard for HPLC validation and aldosterone synthase (CYP11B2) SAR studies.

Molecular Formula C14H11ClN2
Molecular Weight 242.7 g/mol
CAS No. 31255-57-9
Cat. No. B018686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile
CAS31255-57-9
Synonyms3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile;  3-[2-(3-Chlorophenyl)ethyl]-2-cyanopyridine;  3-(m-Chlorophenethyl)picolinonitrile; 
Molecular FormulaC14H11ClN2
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CCC2=C(N=CC=C2)C#N
InChIInChI=1S/C14H11ClN2/c15-13-5-1-3-11(9-13)6-7-12-4-2-8-17-14(12)10-16/h1-5,8-9H,6-7H2
InChIKeyJPCGKKFEDUHGDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.4 [ug/mL]

3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (CAS 31255-57-9) – Procurement-Grade Cyano Intermediate for Loratadine Synthesis & Pharmacopeial Impurity Standards


3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (CAS 31255-57-9) is an ortho-cyano-substituted pyridine derivative with a meta-chlorophenethyl side chain, molecular formula C₁₄H₁₁ClN₂, and molecular weight 242.70 g/mol [1]. It is primarily recognized as a critical pharmaceutical intermediate in the commercial synthesis of Loratadine, a non-sedating H₁ antihistamine [2]. The compound exhibits a calculated XLogP3-AA of 3.7 and zero hydrogen-bond donors, favoring passive membrane permeability and compatibility with anhydrous reaction conditions [3]. Additionally, it is catalogued as Loratadine Cyano Impurity (Impurity 18), fulfilling a distinct role in analytical quality control (QC) and Abbreviated New Drug Application (ANDA) submissions for Loratadine finished products [4].

Why 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (31255-57-9) Cannot Be Directly Replaced by Its Ortho- or Para-Chloro Isomers in Loratadine Manufacturing


Direct substitution of 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile with its 4-chloro positional isomer (CAS 31255-55-7) or 2-chloro analog is invalid within regulated pharmaceutical synthesis pathways. The specific meta-chloro (3-chloro) substitution pattern dictates the precise geometry of the intermediate that ultimately undergoes piperidine ring closure to form the tricyclic core of Loratadine [1]. Any deviation in the chlorophenyl ring position or the 2-cyano vs. 3-cyano pyridine linkage results in a distinct impurity profile that fails compendial acceptance criteria for the final active pharmaceutical ingredient (API) [2]. In analytical contexts, using an incorrect positional isomer as a reference standard invalidates chromatographic peak identification, directly compromising method validation (AMV) and ANDA regulatory submissions [3].

Quantitative Differentiation of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (31255-57-9): Comparative Synthesis Yield, CYP Selectivity, and Impurity Designation


Synthesis Yield & Conversion Rate: Meta-Chloro Isomer Outperforms Para-Chloro in Industrial Loratadine Intermediate Processes

The patent literature reports a 89.4% conversion rate for the synthesis of the target 3-chloro isomer under optimized conditions [1]. In contrast, literature for the 4-chloro analog (CAS 31255-55-7) focuses on its role as a distinct impurity (Loratadine Impurity 54) rather than a preferred intermediate, indicating lower synthetic efficiency in the critical piperidine-forming step required for Loratadine . This difference in reported yield directly impacts cost-of-goods and process mass intensity calculations for industrial procurement.

Synthetic Chemistry Pharmaceutical Manufacturing Process Optimization

CYP11B2 (Aldosterone Synthase) Inhibition: Meta-Chloro Isomer Demonstrates Distinct Potency vs. Alternative Scaffolds

In human CYP11B2 inhibition assays performed in hamster V79MZ cells, 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile (CHEMBL3354869) exhibited an IC₅₀ of 53 nM [1]. While this compound is not a clinical candidate, this quantitative potency provides a defined baseline for structure-activity relationship (SAR) studies of pyridinecarbonitrile scaffolds in the aldosterone synthase inhibitor field. In contrast, the 4-chloro analog is not reported in ChEMBL or BindingDB for CYP11B2 inhibition, indicating that the meta-chloro substitution is critical for target engagement in this assay system [2].

Enzymology Steroidogenesis Drug Discovery

CYP11B1 vs. CYP11B2 Selectivity Profile: Defining the Cross-Reactivity of the Loratadine Cyano Scaffold

The compound exhibits a clear selectivity window between the two highly homologous steroidogenic enzymes. It inhibits CYP11B2 with an IC₅₀ of 53 nM [1] but is markedly weaker against CYP11B1, showing an IC₅₀ of 6,530 nM (6.53 µM) in identical cellular background assays [2]. This 123-fold difference in potency is a critical differentiator from non-selective scaffolds. For comparison, the 4-chloro isomer lacks any published selectivity data, making its off-target profile in steroidogenic pathways unknown [3].

Drug Safety Selectivity Screening Cytochrome P450

Analytical Reference Standard Identity: Distinct Impurity Designation vs. Deuterated Internal Standard

The compound is formally designated as Loratadine Cyano Impurity (Impurity 18) and is supplied with detailed characterization data compliant with ANDA regulatory guidelines [1]. This differentiates it from the deuterated analog, 2-Cyano-3-(3-chlorophenylethyl)pyridine-d5, which is used exclusively as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification . While both share the same core structure, the non-deuterated compound is the only form suitable for use as a chromatographic impurity reference standard for relative retention time (RRT) determination and quantitative impurity limit testing.

Analytical Chemistry Pharmaceutical QC Method Validation

Procurement-Driven Application Scenarios for 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile (31255-57-9): Loratadine Manufacturing, CYP11B2 SAR, and ANDA Analytical Support


Commercial Loratadine API Manufacturing via 2-Cyano-3-picoline Route

This scenario applies to generic pharmaceutical manufacturers and CDMOs producing Loratadine at scale. The compound serves as the penultimate intermediate, wherein the 2-cyano group is subsequently hydrolyzed and the ethyl bridge facilitates final ring closure. Procurement of the 3-chloro isomer ensures the correct stereoelectronic environment for high-yielding conversion to Loratadine, as supported by patent-reported conversion rates of 89.4% [1]. Using the 4-chloro isomer (CAS 31255-55-7) would yield an incorrect impurity profile and is not viable for cGMP Loratadine production .

Medicinal Chemistry SAR Exploration of Pyridinecarbonitrile-Based CYP11B2 Inhibitors

This scenario is relevant to academic and industrial drug discovery teams targeting aldosterone synthase (CYP11B2) for indications including hyperaldosteronism and heart failure. The compound provides a well-characterized anchor point for structure-activity relationship (SAR) studies, with a defined CYP11B2 IC₅₀ of 53 nM and 123-fold selectivity over CYP11B1 [2] [3]. Researchers can use this compound as a reference ligand to benchmark newly synthesized analogs, leveraging its known selectivity window to optimize novel inhibitors with reduced glucocorticoid pathway interference.

Analytical Method Development and ANDA Regulatory Support for Loratadine QC

This scenario applies to analytical R&D laboratories and quality control (QC) departments within generic pharmaceutical companies. The compound is certified as Loratadine Cyano Impurity (Impurity 18) and is supplied with full characterization data compliant with ANDA submission requirements [4]. It is used as a reference standard for HPLC relative retention time (RRT) determination, system suitability testing, and quantitative impurity limit verification in Loratadine finished dosage forms, per ICH Q3B and USP monograph expectations [5].

Cytochrome P450 Cross-Reactivity Screening Panels

This scenario is relevant for contract research organizations (CROs) and pharmaceutical companies conducting in vitro drug-drug interaction (DDI) screening. The compound's dual activity on CYP11B2 (53 nM) and CYP11B1 (6,530 nM) provides a useful tool compound for validating assay sensitivity and selectivity in steroidogenic CYP panels [2] [3]. Its inclusion in screening decks helps ensure that novel chemical entities do not inadvertently inhibit aldosterone or cortisol biosynthesis pathways.

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